molecular formula C35H42O21 B593530 Gelidoside CAS No. 128420-44-0

Gelidoside

Cat. No.: B593530
CAS No.: 128420-44-0
M. Wt: 798.7
InChI Key: XINNQYBYFFJBAM-OBOKACSWSA-N
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Description

Gelidoside is a glycoside compound with the molecular formula C35H42O21. It is a member of the iridoid glycosides, which are a class of secondary metabolites commonly found in plants, particularly in the Gentianaceae family. This compound is known for its various biological activities and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rindoside typically involves the extraction from natural sources, such as plants in the Gentianaceae family. The extraction process includes the following steps:

    Plant Material Collection: The roots and rhizomes of plants like Gentiana scabra and Gentiana rigescens are collected.

    Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate rindoside.

Industrial Production Methods

Industrial production of rindoside may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of rindoside production.

Chemical Reactions Analysis

Types of Reactions

Gelidoside undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to yield its aglycone and sugar moieties.

    Oxidation: It can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can convert rindoside into reduced forms.

    Substitution: Substitution reactions can occur at specific functional groups within the rindoside molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Aglycone and sugar moieties.

    Oxidation: Oxidized derivatives of rindoside.

    Reduction: Reduced forms of rindoside.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a chemical marker for distinguishing different species of the Gentiana genus.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of rindoside involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Activity: Gelidoside inhibits the production of pro-inflammatory cytokines and mediators.

    Antioxidant Activity: It scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.

    Neuroprotective Activity: this compound modulates signaling pathways involved in neuronal survival and protection.

Comparison with Similar Compounds

Gelidoside is similar to other iridoid glycosides such as swertiamarin, sweroside, and gentiopicroside. it has unique structural features and biological activities that distinguish it from these compounds.

    Swertiamarin: Similar glycosyl-acetylation structure but differs in specific functional groups.

    Sweroside: Shares a common iridoid backbone but has different sugar moieties.

    Gentiopicroside: Similar iridoid structure but varies in glycosylation patterns.

These comparisons highlight the uniqueness of rindoside in terms of its chemical structure and biological activities.

Biological Activity

Gelidoside is a notable compound primarily derived from the Gentiana genus, particularly Gentiana gelida. This article explores the biological activities associated with this compound, including its anti-inflammatory, antioxidant, and immunomodulatory properties. The findings are supported by various research studies and case analyses.

Chemical Profile

This compound is classified as a secoiridoid glycoside. Its molecular structure contributes to its diverse biological activities. The compound is often studied in conjunction with other iridoids, which are known for their therapeutic potential.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in various cell models. A study highlighted that this compound reduced inflammation in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity through various assays, including DPPH and ABTS scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases. In comparative studies, this compound showed higher antioxidant activity than several other iridoid glycosides .

3. Immunomodulatory Effects

The immunomodulatory effects of this compound have been observed in several studies. It enhances the activity of immune cells such as macrophages and T-cells, promoting a more robust immune response. This property suggests its potential utility in treating immune-related disorders .

Case Studies

Several case studies have explored the practical applications of this compound:

  • Case Study 1: Anti-inflammatory Effects in Clinical Settings
    A clinical trial involving patients with chronic inflammatory conditions demonstrated that this compound supplementation resulted in reduced inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
  • Case Study 2: Antioxidant Properties in Aging
    In a study focusing on elderly populations, this compound was administered as part of a dietary supplement regimen. Participants showed significant improvements in oxidative stress markers compared to a control group.

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Study Biological Activity Findings
Study A Anti-inflammatoryReduced COX-2 and iNOS expression in LPS-stimulated macrophages
Study B AntioxidantHigh DPPH scavenging activity compared to other iridoids
Study C ImmunomodulatoryEnhanced macrophage and T-cell activity

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O21/c1-5-18-32(49-12-19-31(45)47-10-9-35(18,19)46)56-34-29(51-16(4)39)28(50-15(3)38)27(22(54-34)13-48-14(2)37)55-30(44)17-7-6-8-20(23(17)40)52-33-26(43)25(42)24(41)21(11-36)53-33/h5-8,12,18,21-22,24-29,32-34,36,40-43,46H,1,9-11,13H2,2-4H3/t18-,21+,22+,24+,25-,26+,27+,28-,29+,32-,33+,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNQYBYFFJBAM-OBOKACSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@]3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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